

Discovery and historical background of 2-(2-Phenylethoxy)benzoic acid

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Compound of Interest

Compound Name: 2-(2-Phenylethoxy)benzoic acid

Cat. No.: B183814

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An In-depth Technical Guide to 2-(2-Phenylethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(2-Phenylethoxy)benzoic acid**, a notable organic compound. The document details its chemical properties, a plausible synthetic route based on established organic chemistry principles, and its general historical context within the broader class of benzoic acid derivatives. Due to the limited specific historical data available for this particular compound in publicly accessible literature, its background is presented in the context of the development of related chemical syntheses.

Core Compound Information

2-(2-Phenylethoxy)benzoic acid, identified by the CAS number 883546-53-0, is a carboxylic acid derivative characterized by a phenylethoxy group at the ortho position of the benzoic acid ring.

Identifier	Value
IUPAC Name	2-(2-phenylethoxy)benzoic acid
CAS Number	883546-53-0
Molecular Formula	C ₁₅ H ₁₄ O ₂
Molecular Weight	226.27 g/mol
Canonical SMILES	C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)O
Physical Description	Solid (predicted)

Historical Background and Discovery

Specific details regarding the initial discovery and complete historical timeline of **2-(2-Phenylethoxy)benzoic acid** are not extensively documented in readily available scientific literature. However, its structural class, alkoxybenzoic acids, has been a subject of interest in organic synthesis for over a century. The development of synthetic methodologies such as the Williamson ether synthesis in the mid-19th century provided a foundational route for the preparation of such compounds.

The synthesis of benzoic acid derivatives has been crucial in the development of pharmaceuticals, agrochemicals, and other functional organic materials. It is plausible that **2-(2-Phenylethoxy)benzoic acid** was first synthesized as part of a broader exploration of this chemical space, likely for evaluation in biological screening programs or as an intermediate in the synthesis of more complex molecules. The lack of prominent early literature suggests it may not have exhibited significant biological activity or industrial application to warrant extensive publication at the time of its initial synthesis.

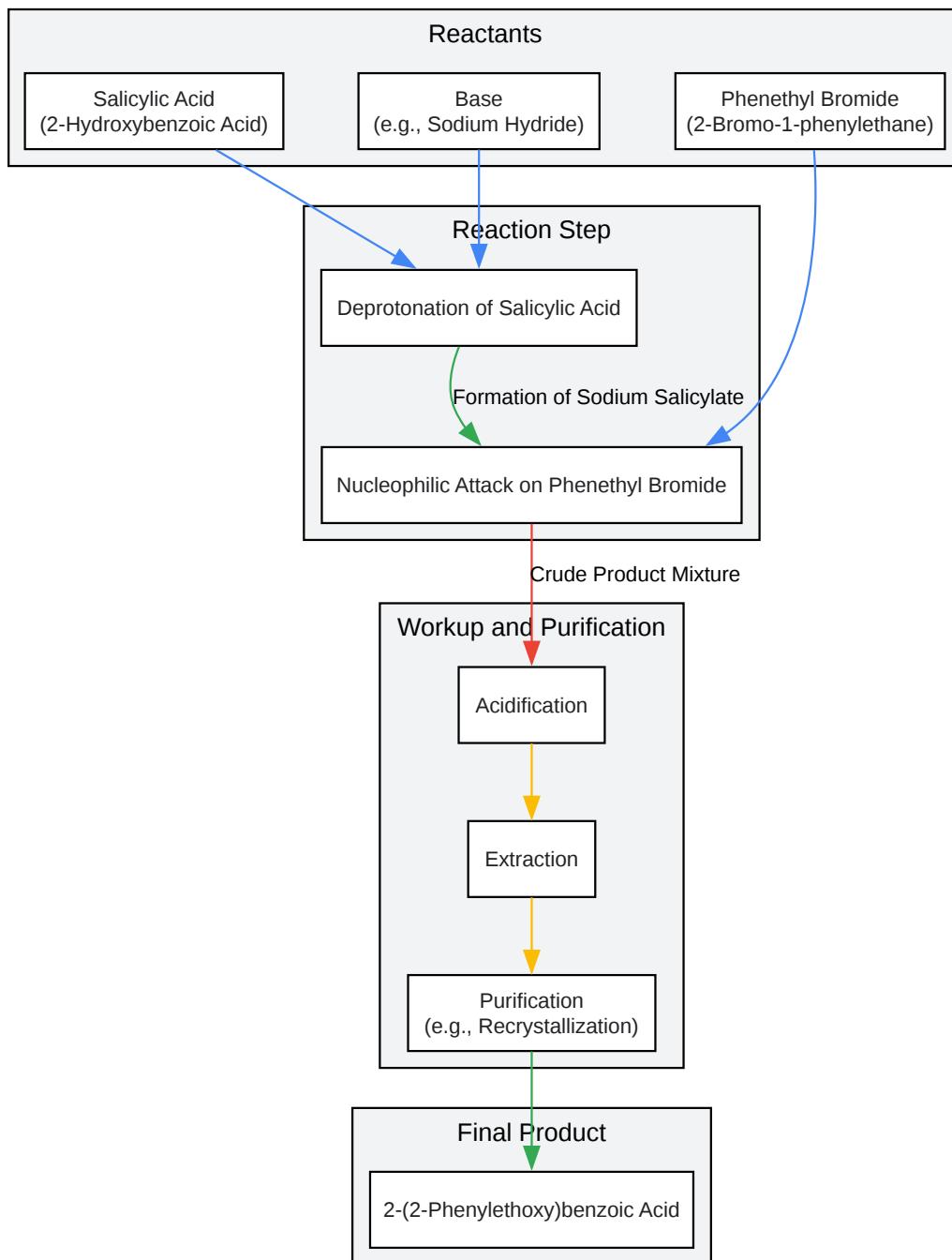
Synthetic Pathway: Williamson Ether Synthesis

The most probable and widely applicable method for the synthesis of **2-(2-Phenylethoxy)benzoic acid** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of a 2-halobenzoic acid would be reacted with phenethyl alcohol, or more likely, the sodium salt of

salicylic acid (2-hydroxybenzoic acid) would be reacted with a phenethyl halide. The latter is generally preferred as phenethyl halides are readily available and reactive alkylating agents.

Below is a DOT script representation of the logical workflow for the synthesis of **2-(2-Phenylethoxy)benzoic acid** via the Williamson ether synthesis.

Synthesis Workflow for 2-(2-Phenylethoxy)benzoic Acid

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Caption: Plausible synthesis workflow for **2-(2-Phenylethoxy)benzoic acid**.

Detailed Experimental Protocol (Inferred)

The following is a detailed, inferred experimental protocol for the synthesis of **2-(2-Phenylethoxy)benzoic acid** based on the Williamson ether synthesis.

Materials:

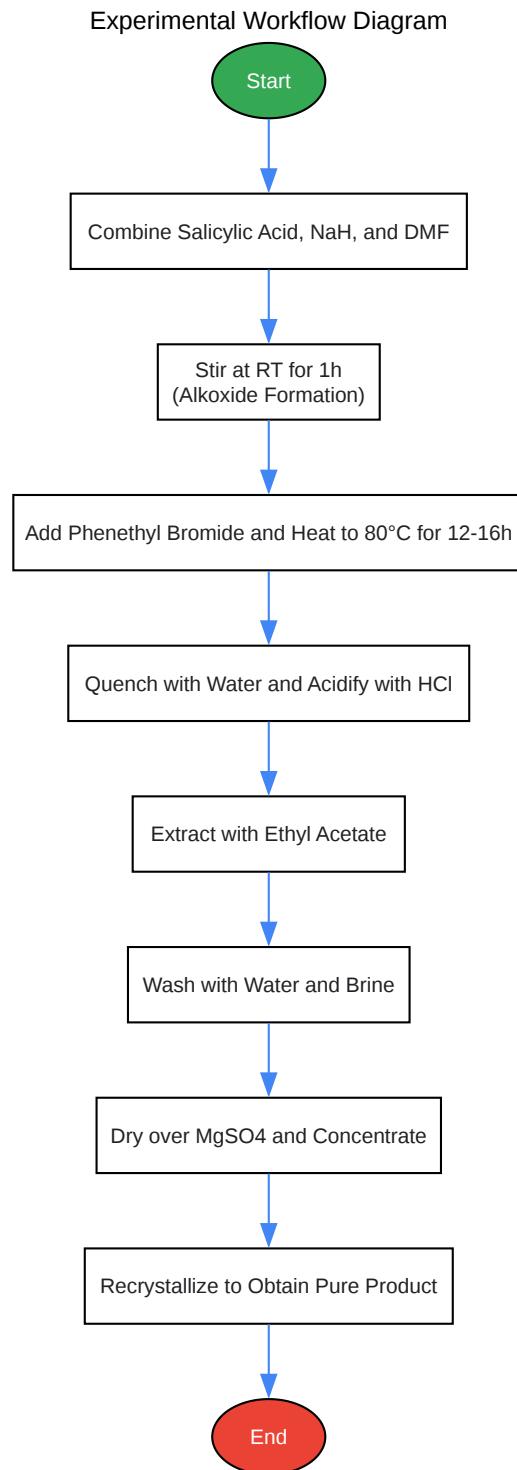
- Salicylic acid (2-hydroxybenzoic acid)
- Phenethyl bromide (2-bromo-1-phenylethane)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Dimethylformamide (DMF)
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
- **Formation of the Alkoxide:** A solution of salicylic acid (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium salicylate.
- **Alkylation:** A solution of phenethyl bromide (1.1 equivalents) in anhydrous DMF is added dropwise to the reaction mixture. The mixture is then heated to 80 °C and stirred for 12-16 hours.

- Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of water. The pH of the solution is adjusted to ~2 with 1 M HCl, resulting in the precipitation of the crude product.
- Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **2-(2-Phenylethoxy)benzoic acid**.
- Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure **2-(2-Phenylethoxy)benzoic acid**.

Below is a DOT script for the experimental workflow diagram.



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Caption: Step-by-step experimental workflow for the synthesis.

Potential Applications and Future Directions

While specific applications for **2-(2-Phenylethoxy)benzoic acid** are not well-documented, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The phenylethoxy group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets.

Future research on this compound could involve:

- Pharmacological Screening: Evaluation of its activity in various biological assays to identify potential therapeutic applications.
- Materials Science: Investigation of its use as a building block for polymers or other functional materials.
- Synthetic Intermediate: Utilization as a precursor for the synthesis of more complex and potentially bioactive compounds.

This guide serves as a foundational resource for researchers and professionals interested in **2-(2-Phenylethoxy)benzoic acid**. While the historical discovery details are sparse, the provided synthetic and chemical information offers a robust starting point for further investigation and application development.

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